2-(Furan-2-yl)-3-(2-nitrophenyl)quinazolin-4(3H)-one
CAS No.: 62820-60-4
Cat. No.: VC19440248
Molecular Formula: C18H11N3O4
Molecular Weight: 333.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 62820-60-4 |
|---|---|
| Molecular Formula | C18H11N3O4 |
| Molecular Weight | 333.3 g/mol |
| IUPAC Name | 2-(furan-2-yl)-3-(2-nitrophenyl)quinazolin-4-one |
| Standard InChI | InChI=1S/C18H11N3O4/c22-18-12-6-1-2-7-13(12)19-17(16-10-5-11-25-16)20(18)14-8-3-4-9-15(14)21(23)24/h1-11H |
| Standard InChI Key | LFXUNSZGDBYYRU-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C(=O)N(C(=N2)C3=CC=CO3)C4=CC=CC=C4[N+](=O)[O-] |
Introduction
The compound 2-(Furan-2-yl)-3-(2-nitrophenyl)quinazolin-4(3H)-one is a heterocyclic organic molecule that belongs to the quinazolinone family. Quinazolinones are known for their diverse pharmacological activities, including antibacterial, anticancer, and anti-inflammatory properties. This compound is characterized by a fused quinazoline ring system substituted with a furan group at position 2 and a nitrophenyl group at position 3.
Synthesis
The synthesis of quinazolinone derivatives often involves multi-step reactions using anthranilic acid or its derivatives as starting materials. For compounds like 2-(Furan-2-yl)-3-(2-nitrophenyl)quinazolin-4(3H)-one, the synthetic pathway may include:
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Formation of the Quinazolinone Core:
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Anthranilic acid reacts with formamide or similar reagents to form the quinazolinone backbone.
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Substitution at Position 3:
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A nitro-substituted benzaldehyde or equivalent reacts with the intermediate to introduce the nitrophenyl group.
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Introduction of the Furan Ring:
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The furan moiety can be incorporated via Suzuki coupling or other cross-coupling reactions.
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Reaction Conditions:
Typical conditions involve organic solvents like dimethylformamide (DMF), catalysts such as palladium, and moderate temperatures (80–120°C).
Antimicrobial Activity:
The nitrophenyl group enhances interactions with bacterial enzymes, while the furan ring may contribute to binding specificity. Similar quinazolinones have demonstrated moderate to high activity against Gram-positive and Gram-negative bacteria .
Anticancer Potential:
Quinazolinones are known to inhibit DNA topoisomerase and other enzymes critical for cancer cell proliferation. The electron-withdrawing nitro group could enhance these effects through increased cellular uptake .
Analytical Characterization
The characterization of this compound typically involves advanced spectroscopic techniques:
Medicinal Chemistry:
This compound could serve as a lead molecule for designing drugs targeting bacterial infections or cancer due to its unique structural features.
Material Science:
The electron-rich furan ring and nitro substituent suggest potential applications in organic electronics or as ligands in coordination chemistry.
Research Directions:
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Further biological evaluation to confirm antimicrobial or anticancer activities.
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Structural modifications to improve solubility and bioavailability.
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Computational docking studies to predict interactions with biological targets.
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